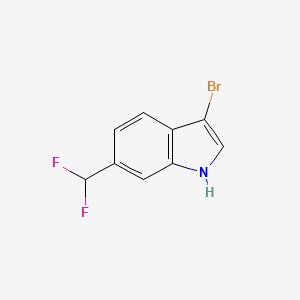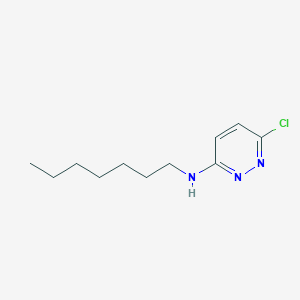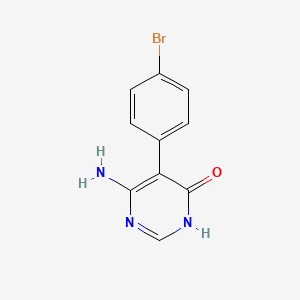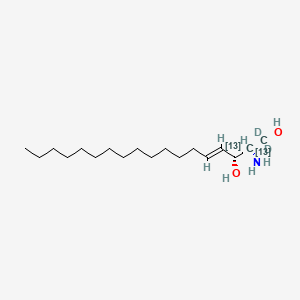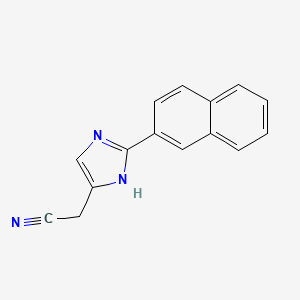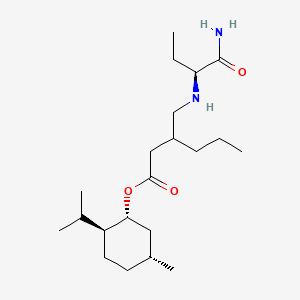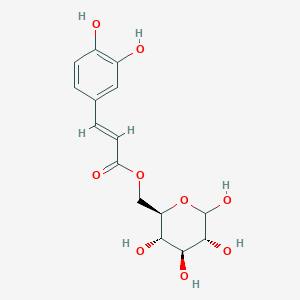
6-O-(E)-Caffeoylglucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(E)-Caffeoylglucopyranose is a naturally occurring compound found in various plants It is a type of glycoside, specifically a caffeoyl ester of glucose This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(E)-Caffeoylglucopyranose typically involves the esterification of glucose with caffeic acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, the reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under controlled temperature and pH conditions. Enzymatic synthesis, on the other hand, utilizes enzymes like lipases to catalyze the esterification process, offering a more environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-(E)-Caffeoylglucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield caffeic acid quinone, while reduction can produce dihydrocaffeoylglucopyranose.
Applications De Recherche Scientifique
6-O-(E)-Caffeoylglucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial effects. It is being investigated for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural preservatives, cosmetics, and functional foods due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 6-O-(E)-Caffeoylglucopyranose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparaison Avec Des Composés Similaires
6-O-(E)-Caffeoylglucopyranose can be compared with other similar compounds, such as:
6-O-(E)-Feruloylglucopyranose: Similar in structure but contains a feruloyl group instead of a caffeoyl group. It also exhibits antioxidant and anti-inflammatory properties.
6-O-(E)-p-Coumaroylglucopyranose: Contains a p-coumaroyl group and shares similar bioactive properties.
Kaempferol Glycosides: These compounds, such as kaempferol 3-O-(6-O-E-caffeoyl)-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside, have similar glycosidic linkages and exhibit comparable biological activities.
Propriétés
Formule moléculaire |
C15H18O9 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1 |
Clé InChI |
JVVFTHAOTNXPOZ-SSLCBRODSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


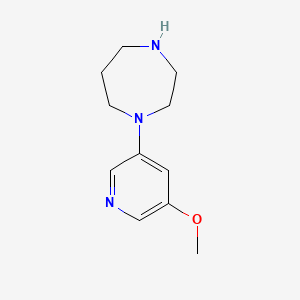
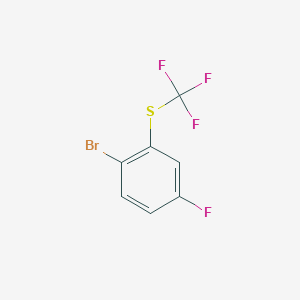
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
